molecular formula C18H21NO4 B268422 N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B268422
M. Wt: 315.4 g/mol
InChI Key: OVNWZQYPZGRMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide, also known as F13714, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. This compound has also been found to reduce the expression of fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen type I, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows researchers to target specific pathways and study their effects on various diseases. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound for use in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then acetylated with acetic anhydride to form the final product, this compound.

Scientific Research Applications

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide has shown potential therapeutic applications in various areas of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. In a study conducted on rats, this compound was found to significantly reduce inflammation and fibrosis in the liver. In another study, this compound was found to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H21NO4/c1-21-10-11-23-17-5-3-4-15(13-17)19-18(20)12-14-6-8-16(22-2)9-7-14/h3-9,13H,10-12H2,1-2H3,(H,19,20)

InChI Key

OVNWZQYPZGRMPW-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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